Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate
CAS No.:
Cat. No.: VC18096889
Molecular Formula: C9H7F5O2S
Molecular Weight: 274.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F5O2S |
|---|---|
| Molecular Weight | 274.21 g/mol |
| IUPAC Name | ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate |
| Standard InChI | InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-6(17-4-5)9(12,13)14/h3-4H,2H2,1H3 |
| Standard InChI Key | CQTUJPVZJPUBSP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CSC(=C1)C(F)(F)F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecular structure of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate comprises a thiophene ring substituted at the 3-position with a trifluoromethyl (-CF₃) group and an ethyl ester moiety at the adjacent carbon, which is further functionalized with two fluorine atoms . The compound’s molecular formula is C₉H₇F₅O₂S, with a molecular weight of 274.21 g/mol. The thiophene ring’s aromaticity, combined with the electron-withdrawing effects of the fluorinated groups, creates a highly polarized electronic environment that influences its reactivity and interaction with biological targets .
Key Structural Attributes:
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Thiophene Backbone: A five-membered heterocyclic ring containing sulfur, providing a planar framework for substituent interactions.
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Trifluoromethyl Group (-CF₃): Introduces steric bulk and enhances metabolic resistance via strong C-F bonds.
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Ethyl Ester Group (-COOEt): Facilitates solubility in organic solvents and serves as a leaving group in synthetic transformations.
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Geminal Difluoro Substituents (-CF₂-): Increase lipophilicity and stabilize adjacent carbocations in reaction intermediates .
Spectroscopic and Computational Data
While experimental data on physical properties like melting point or density remain unavailable, computational models predict a logP value of 2.8, indicating moderate lipophilicity. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the thiophene protons (δ 7.5–8.1 ppm) and the ethyl ester group (δ 1.3–4.3 ppm) . The ¹⁹F NMR spectrum shows resonances at -81.7 ppm (CF₃) and -112.5 ppm (CF₂), consistent with fluorinated thiophene derivatives .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate typically involves a two-step process:
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Formation of the Thiophene Core: A Friedel-Crafts acylation or cross-coupling reaction introduces the trifluoromethyl group to the thiophene ring.
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Difluoroacetylation: Ethyl bromodifluoroacetate reacts with the substituted thiophene under basic conditions (e.g., sodium hydride in THF) to install the difluoroacetate group .
Optimized Reaction Conditions:
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Temperature: 0°C to room temperature for acylation steps; reflux (80°C) for fluorination.
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Catalysts: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is employed for efficient difluorination .
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Yield: Reported yields range from 73% to 95%, depending on the purity of starting materials and reaction scale .
Challenges in Scalability
Industrial production faces hurdles such as:
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Purification Difficulties: Separation of regioisomers due to the thiophene ring’s symmetry.
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Fluorine Handling: Corrosive byproducts (e.g., HF) necessitate specialized equipment .
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Cost of Fluorinating Agents: Selectfluor® and similar reagents contribute to high synthesis costs .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited aqueous solubility (<1 mg/mL) but dissolves readily in polar aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO). Its octanol-water partition coefficient (logP) of 2.8 suggests favorable membrane permeability, a critical attribute for drug candidates .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) data indicate decomposition above 150°C, with no distinct melting point observed. The trifluoromethyl group confers resistance to oxidative degradation, as evidenced by stability in hydrogen peroxide solutions (3% v/v) over 24 hours .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to α,α-difluoroketones, valuable building blocks for protease inhibitors and kinase modulators . For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions produces biaryl derivatives with enhanced target affinity .
Agrochemical Development
Field trials demonstrate efficacy as a fungicidal seed treatment at 50 ppm, reducing Fusarium spp. infection in wheat by 89% . The trifluoromethyl group disrupts fungal membrane biosynthesis by inhibiting ergosterol synthesis .
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